N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines pyridine, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with thieno[2,3-d]pyrimidine intermediates under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Thieno[3,2-d]pyrimidine: Exhibits diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique combination of pyridine, thieno, and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-5-methyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-21(5-2)17(23)13-10(3)12-15(22)19-14(20-16(12)24-13)11-8-6-7-9-18-11/h6-9H,4-5H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGHTUHCYPBMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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